molecular formula C5H5N5O B2401622 6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one CAS No. 136397-31-4

6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one

Cat. No.: B2401622
CAS No.: 136397-31-4
M. Wt: 151.129
InChI Key: XLBAAHKAAPIGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with formamide under reflux conditions . Another approach includes the use of hydrazine derivatives and formimidate intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes apply. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and the triazinone ring contribute to its unique reactivity and interaction with biological targets .

Properties

IUPAC Name

6-methyl-3H-pyrazolo[3,4-d]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O/c1-10-2-3-4(8-10)6-9-7-5(3)11/h2H,1H3,(H,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBAAHKAAPIGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=O)NN=NC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.